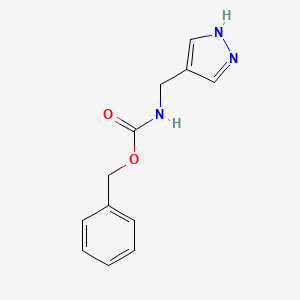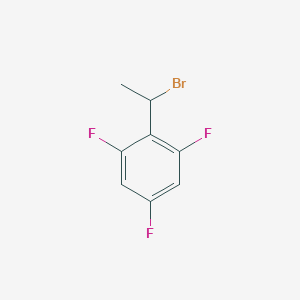
苯,2-(1-溴乙基)-1,3,5-三氟-
描述
“Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-” is a chemical compound. It is likely to be a derivative of benzene, which is an aromatic compound with a ring of six carbon atoms and six hydrogen atoms . The “2-(1-bromoethyl)-1,3,5-trifluoro-” part suggests that the benzene ring is substituted with a bromoethyl group at the 2nd position and three fluorine atoms at the 1st, 3rd, and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromoethyl group attached at one position and three fluorine atoms attached at three other positions . The exact structure would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis
As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific chemical structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
- Field : Polymer Chemistry
- Application : (1-Bromoethyl)benzene is used in the controlled radical polymerization of styrene .
- Method : The exact method is not specified, but controlled radical polymerization typically involves the use of a suitable initiator and carefully controlled conditions .
- Results : The result is the formation of polystyrene .
- Field : Organic Chemistry
- Application : (1-Bromoethyl)benzene is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
- Method : The exact method is not specified, but asymmetric esterification typically involves the use of a chiral catalyst and carefully controlled conditions .
- Results : The result is the formation of an ester with a specific stereochemistry .
- Field : Polymer Chemistry
- Application : (1-Bromoethyl)benzene is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Method : The exact method is not specified, but atom transfer radical polymerization typically involves the use of a suitable initiator and carefully controlled conditions .
- Results : The result is the formation of bromine terminated polyp-methoxystyrene and polystyrene .
Controlled Radical Polymerization of Styrene
Asymmetric Esterification of Benzoic Acid
Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene
安全和危害
未来方向
属性
IUPAC Name |
2-(1-bromoethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJZQPICUDKELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)


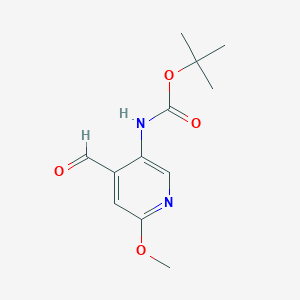
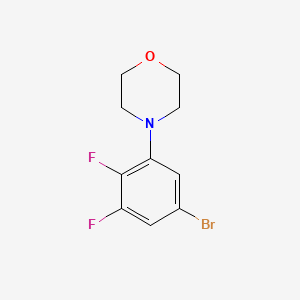

![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
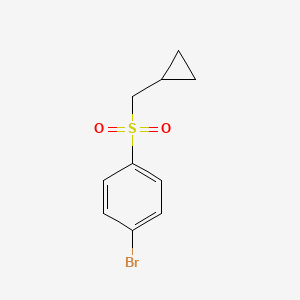
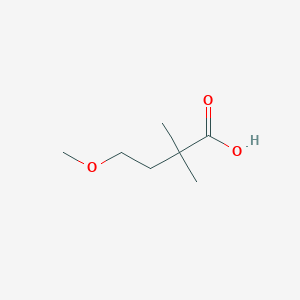
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
